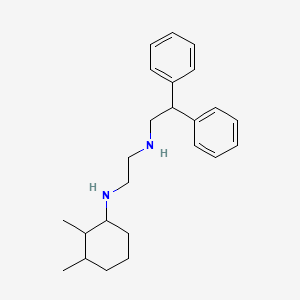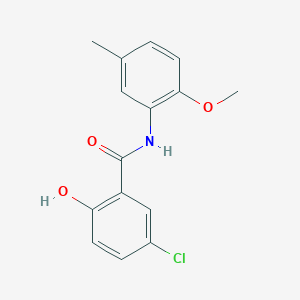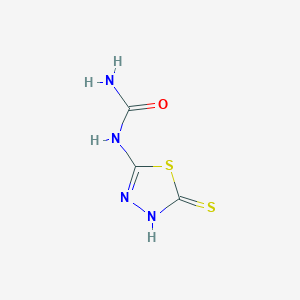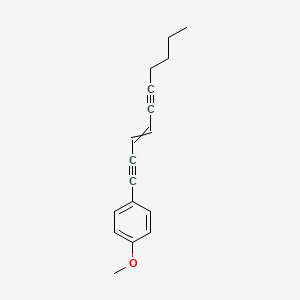
1,4-Difluoro-2,5-bis(4-propylphenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Difluoro-2,5-bis(4-propylphenyl)benzene: is an organic compound characterized by the presence of two fluorine atoms and two propylphenyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Difluoro-2,5-bis(4-propylphenyl)benzene typically involves the reaction of 1,4-difluorobenzene with 4-propylphenyl derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 1,4-difluorobenzene reacts with 4-propylphenylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1,4-Difluoro-2,5-bis(4-propylphenyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The propylphenyl groups can undergo oxidation to form corresponding alcohols or ketones.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted derivatives with various functional groups.
- Oxidized products like alcohols or ketones.
- Reduced products like hydrocarbons .
Scientific Research Applications
1,4-Difluoro-2,5-bis(4-propylphenyl)benzene has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Electronics: Employed in the fabrication of organic field-effect transistors (OFETs) and photovoltaic cells.
Chemical Sensors: Utilized in the design of sensors for detecting specific analytes due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1,4-Difluoro-2,5-bis(4-propylphenyl)benzene involves its interaction with molecular targets through its fluorine atoms and propylphenyl groups. The fluorine atoms can engage in hydrogen bonding and other non-covalent interactions, while the propylphenyl groups provide hydrophobic interactions. These interactions can influence the electronic properties of the compound, making it suitable for applications in organic electronics and materials science .
Comparison with Similar Compounds
1,4-Difluorobenzene: Lacks the propylphenyl groups, making it less hydrophobic and less suitable for certain applications.
2,5-Difluoro-1,4-bis(4-methylphenyl)benzene: Similar structure but with methyl groups instead of propyl groups, affecting its electronic and physical properties.
Uniqueness: 1,4-Difluoro-2,5-bis(4-propylphenyl)benzene is unique due to the presence of both fluorine atoms and propylphenyl groups, which confer distinct electronic properties and hydrophobicity, making it highly suitable for advanced materials and electronic applications .
Properties
CAS No. |
612486-80-3 |
|---|---|
Molecular Formula |
C24H24F2 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
1,4-difluoro-2,5-bis(4-propylphenyl)benzene |
InChI |
InChI=1S/C24H24F2/c1-3-5-17-7-11-19(12-8-17)21-15-24(26)22(16-23(21)25)20-13-9-18(6-4-2)10-14-20/h7-16H,3-6H2,1-2H3 |
InChI Key |
ZPUDTFQEGSUJFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC(=C(C=C2F)C3=CC=C(C=C3)CCC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(5-Bromopyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14216960.png)
![6-Amino-4-[(4-methylbenzene-1-sulfonyl)oxy]naphthalene-2-sulfonic acid](/img/structure/B14216968.png)





![2-(2',6'-Dimethyl[1,1'-biphenyl]-4-yl)pyridine](/img/structure/B14217007.png)
![N-[4-(2-Chlorophenyl)-4-phenylbut-3-en-1-yl]benzamide](/img/structure/B14217008.png)
![Benzoic acid;1-[dimethyl(phenyl)silyl]-1,1,3,3,3-pentafluoropropan-2-ol](/img/structure/B14217016.png)
![9,10-Di([1,1'-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol](/img/structure/B14217035.png)
![1,3-Dibromo-6-(2-ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione](/img/structure/B14217036.png)
